molecular formula C16H19N3O B2578445 N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide CAS No. 1241589-19-4

N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide

Numéro de catalogue B2578445
Numéro CAS: 1241589-19-4
Poids moléculaire: 269.348
Clé InChI: GNCVTVHNIIGGNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide, commonly known as CMI-977, is a synthetic compound that belongs to the class of indole-based inhibitors. It has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer.

Mécanisme D'action

The mechanism of action of CMI-977 involves the inhibition of various enzymes and transcription factors that are involved in the inflammatory response and cancer progression. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, CMI-977 has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response and cancer progression. By inhibiting these enzymes and transcription factors, CMI-977 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CMI-977 has been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, CMI-977 has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using CMI-977 in lab experiments is its specificity for COX-2 and NF-κB. This allows researchers to study the specific effects of inhibiting these enzymes and transcription factors on the inflammatory response and cancer progression. Additionally, CMI-977 has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments.
One of the limitations of using CMI-977 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of CMI-977 for use in experiments. Additionally, the synthesis of CMI-977 is relatively complex and has a low overall yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Orientations Futures

There are several future directions for the study of CMI-977. One area of research could be the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of CMI-977 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more potent and selective inhibitors of COX-2 and NF-κB could lead to the development of more effective treatments for inflammatory diseases and cancer.

Méthodes De Synthèse

The synthesis of CMI-977 involves the reaction of 1H-indole-1-carboxylic acid with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with 3-aminopropionitrile to yield CMI-977. The overall yield of this process is around 20%.

Applications De Recherche Scientifique

CMI-977 has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, CMI-977 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Propriétés

IUPAC Name

N-(2-cyanobutan-2-yl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-16(2,12-17)18-15(20)9-11-19-10-8-13-6-4-5-7-14(13)19/h4-8,10H,3,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVTVHNIIGGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.